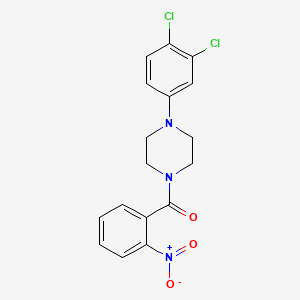
1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine
Overview
Description
1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is commonly used in scientific research to study the role of glutamate receptors in the central nervous system. In
Mechanism of Action
1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine is a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and blocks the activity of glutamate, which is the primary neurotransmitter that activates the receptor. This results in a decrease in the excitability of neurons and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of neurons in the hippocampus, which is a brain region that is involved in learning and memory. It has also been shown to reduce the activity of neurons in the cerebellum, which is a brain region that is involved in motor coordination.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine has several advantages for lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it an ideal tool for studying the role of glutamate receptors in the central nervous system. It is also relatively stable and can be stored for long periods of time. However, 1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine has some limitations. It is not effective against all types of glutamate receptors, and it can have off-target effects on other neurotransmitter systems.
Future Directions
There are many future directions for research on 1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine. One important area of research is the development of more selective antagonists that target specific subtypes of glutamate receptors. Another area of research is the development of new drugs that can modulate the activity of glutamate receptors in a more precise and controlled manner. Finally, there is a need for more research on the role of glutamate receptors in disease states, such as Alzheimer's disease and Parkinson's disease. By advancing our understanding of the role of glutamate receptors in the central nervous system, we may be able to develop new treatments for these and other neurological disorders.
Scientific Research Applications
1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine is widely used in scientific research to study the role of glutamate receptors in the central nervous system. It is used to block the activity of ionotropic glutamate receptors, which are involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 1-(3,4-dichlorophenyl)-4-(2-nitrobenzoyl)piperazine is also used to study the mechanisms of excitotoxicity, which is a pathological process that occurs when neurons are overstimulated by glutamate.
properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-14-6-5-12(11-15(14)19)20-7-9-21(10-8-20)17(23)13-3-1-2-4-16(13)22(24)25/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOISXJRYUTZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-methyl-2-pyridinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4082059.png)
![6-amino-3-(4-ethoxyphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082064.png)
![ethyl 4-(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate](/img/structure/B4082077.png)
![3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone](/img/structure/B4082081.png)
![N-(2-fluorophenyl)-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B4082090.png)

![1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4082103.png)
![3-{[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4082116.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4082118.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4082123.png)

![N-(2-ethyl-6-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4082135.png)
![7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082147.png)
